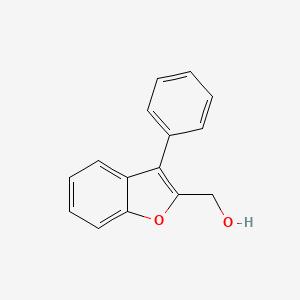

(3-Phenylbenzofuran-2-yl)methanol

CAS No.:

Cat. No.: VC13872396

Molecular Formula: C15H12O2

Molecular Weight: 224.25 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C15H12O2 |

|---|---|

| Molecular Weight | 224.25 g/mol |

| IUPAC Name | (3-phenyl-1-benzofuran-2-yl)methanol |

| Standard InChI | InChI=1S/C15H12O2/c16-10-14-15(11-6-2-1-3-7-11)12-8-4-5-9-13(12)17-14/h1-9,16H,10H2 |

| Standard InChI Key | COHPBDFTMQSKIZ-UHFFFAOYSA-N |

| Canonical SMILES | C1=CC=C(C=C1)C2=C(OC3=CC=CC=C32)CO |

Introduction

Chemical Structure and Physicochemical Properties

(3-Phenylbenzofuran-2-yl)methanol (C₁₅H₁₂O₂, molecular weight: 224.25 g/mol) features a planar benzofuran core with substituents influencing electronic distribution and steric interactions. Key structural attributes include:

-

Benzofuran backbone: A fused benzene-furan system providing rigidity and conjugation.

-

Phenyl group at C-3: Enhances aromatic stacking and hydrophobic interactions .

-

Hydroxymethyl group at C-2: Introduces hydrogen-bonding capacity and reactivity for derivatization.

Table 1: Physicochemical Properties

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₁₅H₁₂O₂ | |

| Molecular Weight | 224.25 g/mol | |

| Solubility | Moderate in polar solvents | |

| Melting Point | 62–64°C (derivatives) | |

| LogP (Predicted) | 3.2 |

X-ray crystallography of related benzofuran derivatives reveals dihedral angles <5° between fused rings, suggesting planarity critical for bioactivity .

Synthesis and Derivatives

Synthetic Routes

-

Chalcone Cyclization:

-

2-Hydroxychalcones undergo acid-catalyzed cyclization to form benzofuran intermediates, followed by hydroxymethylation.

-

Example: Reaction of 3-phenyl-2-hydroxychalcone with HCl/MeOH yields 70–85% benzofuran intermediate.

-

-

Electrochemical Methods:

-

Bromination:

Table 2: Key Synthetic Derivatives

| Derivative | Biological Activity | IC₅₀/EC₅₀ | Source |

|---|---|---|---|

| Brominated C-5 analog | Anticancer (HL-60) | 0.1 μM | |

| Methoxy-substituted | Antimicrobial (S. aureus) | 50 μg/mL | |

| Propionamide conjugate | Anti-inflammatory | ND |

Biological Activities

Antimicrobial Activity

Antioxidant Properties

Applications in Drug Discovery

(3-Phenylbenzofuran-2-yl)methanol serves as a precursor for:

-

Kinase inhibitors: Structural analogs target PI3K and MAPK pathways .

-

Antimicrobial agents: Hybrid compounds with triazoles enhance potency .

-

Fluorescent probes: Conjugation with fluorophores aids cellular imaging .

Future Directions

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume